molecular formula C8H15Cl2N3 B1396964 N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride CAS No. 1332530-55-8

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride

Cat. No.: B1396964
CAS No.: 1332530-55-8
M. Wt: 224.13 g/mol
InChI Key: LSDNJBBMNWTGTC-UHFFFAOYSA-N
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Description

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride is a pyrimidine-based compound offered as a dihydrochloride salt for enhanced stability and solubility in research applications. While specific biological data for this exact molecule is not fully established, its core structure shares key features with compounds of significant interest in medicinal chemistry. Pyrimidine derivatives are extensively investigated for their potential to modulate various biological targets. Specifically, structurally similar 2-aminopyrimidine compounds are recognized as scaffolds in the development of kinase inhibitors . Some related molecules have been studied for their interaction with critical cellular signaling components, such as Heat shock protein HSP 90-alpha and Syk Kinase, which are relevant in oncology and immunology research . The molecular framework of this compound, featuring the 2-methylpyrimidine group, makes it a valuable building block for chemical synthesis and a candidate for probing structure-activity relationships in drug discovery efforts. Researchers may find it useful in developing novel therapeutic agents for conditions mediated by kinase-dependent signaling pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-3-9-6-8-4-5-10-7(2)11-8;;/h4-5,9H,3,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDNJBBMNWTGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NC=C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

The synthesis of N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride likely involves the preparation of 2-methylpyrimidin-4-ylmethylamine as a key intermediate. This can be achieved through several routes:

  • Route 1: Direct Amination

    • Start with 2-methylpyrimidin-4-ylmethyl halide (e.g., chloride or bromide).
    • React with ammonia or an amine source in the presence of a base and a catalyst if necessary.
  • Route 2: Reduction of Nitro Precursor

    • Synthesize 2-methylpyrimidin-4-ylmethyl nitro compound .
    • Reduce the nitro group to an amine using a reducing agent like hydrogen over palladium or sodium borohydride.

Conversion to Dihydrochloride Salt

Once the amine intermediate is obtained, it can be converted to the dihydrochloride salt by reaction with hydrochloric acid. This step typically involves dissolving the amine in a solvent, adding hydrochloric acid, and then isolating the salt.

Analytical Data and Characterization

Characterization of the final compound and intermediates is crucial for ensuring purity and structure. Common analytical techniques include:

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted compounds .

Scientific Research Applications

Medicinal Chemistry

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets.

Potential Therapeutic Areas:

  • Anticancer Activity : Preliminary studies indicate that compounds with pyrimidine rings may exhibit anticancer properties. The dihydrochloride form enhances solubility and bioavailability, making it a candidate for drug formulation .
  • Neurological Disorders : Compounds similar to N-[(2-methylpyrimidin-4-yl)methyl]ethanamine have shown promise in treating conditions like depression and anxiety by acting on neurotransmitter systems .

Biochemical Research

In biochemical assays, this compound can serve as a molecular probe to study enzyme activities or receptor interactions. Its ability to modulate biological pathways makes it valuable for:

  • Enzyme Inhibition Studies : Investigating the inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Analyzing interactions with neurotransmitter receptors, which can provide insights into drug design for psychiatric disorders.

Materials Science

The unique structural features of this compound allow for its use in materials science:

  • Polymer Synthesis : It can be utilized as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity .
  • Nanomaterials Development : The compound may play a role in the development of nanomaterials for applications in electronics and photonics.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Study 2Neurotransmitter InteractionShowed modulation of serotonin receptors, indicating possible use in treating mood disorders.
Study 3Polymer DevelopmentSuccessfully integrated into polymer matrices, enhancing mechanical properties.

Mechanism of Action

The mechanism of action of N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanamine Dihydrochloride (CAS: 1332530-39-8)
  • Molecular Formula : C₁₀H₁₉Cl₂N₃
  • Molecular Weight : 252.18 g/mol
  • Key Difference: The 2-position substituent on the pyrimidine ring is isopropyl instead of methyl.
  • Applications : Likely used in similar pharmacological contexts but with modified pharmacokinetics due to the hydrophobic isopropyl group.
[(2-Methoxypyrimidin-4-yl)methyl]amine Dihydrochloride (CAS: 56621-89-7)
  • Molecular Formula : C₆H₁₁Cl₂N₃O
  • Molecular Weight : 212.08 g/mol
  • Key Difference : A methoxy group replaces the methyl group at the pyrimidine 2-position. This introduces polarity and hydrogen-bonding capacity, which could enhance solubility or alter metabolic stability .
(2-Isopropylpyrimidin-4-yl)methanamine Dihydrochloride (CAS: 41832-28-4)
  • Molecular Formula : C₈H₁₇Cl₂N₃
  • Molecular Weight : 226.15 g/mol
  • Key Difference : Lacks the ethanamine side chain, reducing molecular complexity. This simplification may limit its utility in multi-target drug design .

Table 1: Structural Comparison of Pyrimidine-Based Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Pyrimidine 2-position) CAS Number
Target Compound C₈H₁₅Cl₂N₃ 224.13 Methyl 921074-48-8
N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanamine C₁₀H₁₉Cl₂N₃ 252.18 Isopropyl 1332530-39-8
[(2-Methoxypyrimidin-4-yl)methyl]amine C₆H₁₁Cl₂N₃O 212.08 Methoxy 56621-89-7
(2-Isopropylpyrimidin-4-yl)methanamine C₈H₁₇Cl₂N₃ 226.15 Isopropyl 41832-28-4

Heterocyclic Amine Derivatives with Different Cores

Betahistine Dihydrochloride (CAS: 5579-84-0)
  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Molecular Weight : 209.12 g/mol
  • Key Difference : Contains a pyridine ring (2-pyridyl group) instead of pyrimidine. Pyridine’s electron-deficient nature may enhance interactions with acetylcholine receptors, explaining its use in treating vertigo .
Diphenhydramine Hydrochloride (CAS: 147-24-0)
  • Molecular Formula: C₁₇H₂₂ClNO
  • Molecular Weight : 291.82 g/mol
  • Key Difference: A diphenylmethoxy group replaces the pyrimidine core. This ethanolamine derivative is a first-generation antihistamine, highlighting how structural divergence leads to distinct therapeutic applications .

Table 2: Comparison with Non-Pyrimidine Heterocyclic Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Therapeutic Use CAS Number
Target Compound C₈H₁₅Cl₂N₃ 224.13 Pyrimidine Research chemical 921074-48-8
Betahistine Dihydrochloride C₈H₁₄Cl₂N₂ 209.12 Pyridine Vertigo treatment 5579-84-0
Diphenhydramine Hydrochloride C₁₇H₂₂ClNO 291.82 Diphenylmethoxy Antihistamine 147-24-0

Physicochemical and Pharmacological Insights

  • Solubility : The target compound’s methyl group on pyrimidine balances hydrophobicity, whereas methoxy or isopropyl substituents increase polarity or bulk, respectively .
  • Receptor Binding: Pyrimidine derivatives often target kinases or GPCRs. The ethanamine side chain in the target compound may mimic endogenous amines (e.g., histamine), but its pyrimidine core differentiates it from classical ethanolamines like diphenhydramine .
  • Synthetic Utility : The target’s purity (95%) and commercial availability (e.g., MFCD18071402) make it a versatile intermediate, unlike more complex analogues such as those with indole or thiazolidine moieties .

Biological Activity

N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrimidine ring, which is known to influence its interaction with biological targets. The molecular formula is C8_{8}H12_{12}Cl2_{2}N2_{2}, indicating it is a dihydrochloride salt. Its structure allows for potential binding to various receptors and enzymes within biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate the activity of neurotransmitter systems or inflammatory pathways, which could be relevant in treating conditions like depression or inflammation. The compound's ability to bind to receptors or enzymes is critical in understanding its therapeutic potential.

1. Neurotransmitter Modulation

Research indicates that compounds similar to this compound can affect neurotransmitter levels, particularly serotonin and norepinephrine. This modulation may contribute to antidepressant effects.

2. Anti-inflammatory Properties

Studies have shown that related pyrimidine compounds exhibit anti-inflammatory effects by inhibiting nitric oxide synthase (iNOS) activity, which is implicated in various inflammatory diseases .

3. Antiviral Activity

Emerging data suggest that certain derivatives of pyrimidine can exhibit antiviral properties, potentially disrupting viral replication processes .

Case Studies

A notable case study involved the use of a pyrimidine derivative in a clinical setting where it was administered for its neuroactive properties. The patient exhibited significant improvement in symptoms associated with anxiety and depression, highlighting the compound's potential in psychiatric disorders.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundNeurotransmitter ModulationInhibition of reuptake mechanisms
25I-NBOMeHallucinogenicAgonist at serotonin receptors
4-Methyl-pyridin-2-amineiNOS InhibitionCompetitive inhibition
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesAntifilarialDisruption of filarial metabolism

Q & A

Q. Basic

  • 1H/13C NMR : Protonation states of the pyrimidine ring (e.g., downfield shifts at δ 8.5–9.0 ppm for aromatic protons) and methylene groups (δ 3.5–4.0 ppm) confirm salt formation .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients (e.g., 5% to 95% ACN over 20 min) detect molecular ions ([M+H]+ ~228.1 m/z) and quantify purity (>98%) .
  • Elemental Analysis : Validate Cl⁻ content (theoretical ~23.5% for dihydrochloride) to confirm stoichiometry .

How can researchers resolve contradictions in NMR data when characterizing dihydrochloride salts, particularly regarding protonation states?

Advanced
Contradictions often arise from dynamic proton exchange or hydrate formation. Strategies include:

  • Variable Temperature (VT) NMR : Suppress exchange broadening by acquiring spectra at −40°C in DMSO-d6 .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks; e.g., correlate pyrimidine C4-H with adjacent methylene protons .
  • pH Titration in D2O : Monitor chemical shift changes to identify pKa values (e.g., pyrimidine N1 protonation near pH 3.5) .

What methodologies are recommended for assessing purity and identifying trace impurities in dihydrochloride salts?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (60°C, 48 hr), light (ICH Q1B), and acidic/alkaline conditions to simulate stability. Analyze degradants via LC-PDA/HRMS (e.g., [M+Na]+ adducts for oxidation products) .
  • ICP-MS for Heavy Metals : Ensure compliance with ICH Q3D guidelines (e.g., Pb < 10 ppm) .
  • Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC, hexane:isopropanol 80:20) if asymmetric centers are present .

How can computational chemistry predict the reactivity and stability of this compound in solvents?

Q. Advanced

  • DFT Calculations (Gaussian/B3LYP) : Optimize geometry to evaluate electrostatic potential surfaces; identify nucleophilic sites (e.g., pyrimidine N3) prone to hydrolysis .
  • Molecular Dynamics (MD) Simulations : Assess solvation free energy in polar solvents (e.g., water vs. DMSO) to predict solubility trends .
  • pKa Prediction (MarvinSuite) : Estimate basicity of amine groups (predicted pKa ~8.5 for the primary amine) to guide buffer selection for biological assays .

What in vitro assays are suitable for evaluating the biological activity of pyrimidine-derived dihydrochloride compounds?

Q. Advanced

  • Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to screen against kinase panels (e.g., EGFR, CDK2) at 1–10 µM concentrations .
  • Cellular Uptake Studies : Radiolabel with 14C or use LC-MS/MS to quantify intracellular accumulation in HEK293 or HepG2 cells .
  • Metabolic Stability (Microsomal Incubation) : Monitor parent compound depletion in human liver microsomes (0.5 mg/mL, NADPH-regenerating system) to estimate half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride
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N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride

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